

# Application Notes and Protocols: SRT 1720 in Cardiovascular Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRT 1720 dihydrochloride

Cat. No.: B8084337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SRT1720 is a specific small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes, including stress resistance, metabolism, and aging. In the context of cardiovascular disease, activation of SIRT1 by SRT1720 has demonstrated significant therapeutic potential in various preclinical research models. These models have shown that SRT1720 can ameliorate age-related endothelial dysfunction, reduce inflammation and oxidative stress, inhibit cardiac hypertrophy and fibrosis, and protect against atherosclerosis.[3] [4][5] This document provides detailed application notes and protocols for the use of SRT1720 in cardiovascular disease research, summarizing key quantitative data and outlining experimental methodologies based on published studies.

### **Mechanism of Action**

SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity.[1] This leads to the deacetylation of numerous downstream targets, influencing several signaling pathways critical in cardiovascular health. Key mechanisms include:

 Endothelial Function Improvement: SRT1720 enhances the expression and activity of endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2), leading to improved endothelium-dependent dilation.[6][7][8]



- Reduction of Oxidative Stress: It upregulates antioxidant enzymes while reducing the activity of pro-oxidant enzymes like NADPH oxidase.[4][8]
- Anti-inflammatory Effects: SRT1720 inhibits the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway by promoting the deacetylation of the p65 subunit.[2][3][9] This leads to a reduction in the expression of inflammatory cytokines such as TNF-α.[6][7]
- Metabolic Regulation: SRT1720 improves mitochondrial function and biogenesis.[10][11][12]
- Anti-hypertrophic and Anti-fibrotic Effects: In models of cardiac pressure overload, SRT1720
  has been shown to attenuate cardiac hypertrophy and fibrosis, partly through the modulation
  of TGF-β/Smad signaling.[5][13]

### **Data Summary**

The following tables summarize the quantitative effects of SRT1720 observed in various cardiovascular disease models.

# Table 1: Effects of SRT1720 on Vascular Function and Biomarkers in Aged Mice



| Parameter                                           | Model                         | Treatment                               | Result                                   | Reference |
|-----------------------------------------------------|-------------------------------|-----------------------------------------|------------------------------------------|-----------|
| Endothelium-<br>Dependent<br>Dilation (EDD)         | Old B6D2F1<br>Mice (29-32 mo) | 100 mg/kg/day<br>SRT1720 for 4<br>weeks | Increased from<br>83±2% to 95±1%         | [6][7]    |
| Aortic SIRT1<br>Expression                          | Old B6D2F1<br>Mice (29-31 mo) | 100 mg/kg/day<br>SRT1720 for 4<br>weeks | Increased by ~100%                       | [8]       |
| Aortic<br>Superoxide<br>Production                  | Old B6D2F1<br>Mice            | 100 mg/kg/day<br>SRT1720 for 4<br>weeks | Normalized to<br>levels of young<br>mice | [6][7]    |
| Aortic NF-κB<br>Activity (acetyl-<br>p65/total p65) | Old B6D2F1<br>Mice            | 100 mg/kg/day<br>SRT1720 for 4<br>weeks | Normalized to levels of young mice       | [3][9]    |
| Aortic TNF-α<br>Expression                          | Old B6D2F1<br>Mice            | 100 mg/kg/day<br>SRT1720 for 4<br>weeks | Decreased by<br>45%                      | [3][9]    |
| Aortic COX-2 Protein Expression                     | Old B6D2F1<br>Mice            | 100 mg/kg/day<br>SRT1720 for 4<br>weeks | Restored to<br>levels of young<br>mice   | [3]       |

**Table 2: Effects of SRT1720 in a Mouse Model of Pressure-Overload Cardiac Hypertrophy** 



| Parameter                                        | Model                                                              | Treatment                | Result                                     | Reference |
|--------------------------------------------------|--------------------------------------------------------------------|--------------------------|--------------------------------------------|-----------|
| Left Ventricular<br>Ejection Fraction<br>(LVEF)  | C57BL/6 Mice<br>with Transverse<br>Aortic<br>Constriction<br>(TAC) | 100 mg/kg/day<br>SRT1720 | Significantly improved compared to placebo | [5]       |
| Left Ventricular<br>Mass                         | C57BL/6 Mice<br>with TAC                                           | 100 mg/kg/day<br>SRT1720 | Significantly reduced compared to placebo  | [5]       |
| Left Ventricular<br>Fibrosis                     | C57BL/6 Mice<br>with TAC                                           | 100 mg/kg/day<br>SRT1720 | Significantly reduced compared to placebo  | [5]       |
| Fetal Gene<br>Program (ß-<br>MHC, α-SKA,<br>ANP) | C57BL/6 Mice<br>with TAC                                           | 100 mg/kg/day<br>SRT1720 | Normalized<br>expression levels            | [5]       |
| Phospho-Smad2<br>Expression                      | C57BL/6 Mice<br>with TAC                                           | 100 mg/kg/day<br>SRT1720 | Normalized expression levels               | [5]       |

Table 3: Effects of SRT1720 on Atherosclerosis in apoE-/- Mice



| Parameter                      | Model                                           | Treatment                 | Result                   | Reference |
|--------------------------------|-------------------------------------------------|---------------------------|--------------------------|-----------|
| Atherosclerotic<br>Lesion Size | apoE-/- Mice with<br>Angiotensin II<br>infusion | SRT1720<br>administration | Substantially attenuated | [14]      |
| NF-ĸB Activation               | apoE-/- Mice with<br>Angiotensin II<br>infusion | SRT1720<br>administration | Inhibited                | [14]      |
| STAT3 Activation               | apoE-/- Mice with<br>Angiotensin II<br>infusion | SRT1720<br>administration | Inhibited                | [14]      |

### **Experimental Protocols**

# Protocol 1: In Vivo Administration of SRT1720 in a Mouse Model of Vascular Aging

Objective: To assess the effect of SRT1720 on age-related endothelial dysfunction.

Animal Model: Young (4-9 months) and old (29-32 months) male B6D2F1 mice.[6]

SRT1720 Formulation and Administration:

- Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) with 0.025% Tween 20.[4]
- Suspend SRT1720 in the vehicle at a concentration that allows for a final dosage of 100 mg/kg body weight.
- Administer SRT1720 or vehicle daily via oral gavage for 4 weeks. [6][8]

Assessment of Endothelial Function (Ex Vivo Wire Myography):

- At the end of the treatment period, euthanize mice and carefully dissect the carotid arteries.
- Mount arterial rings in a wire myograph chamber containing Krebs buffer, maintained at 37°C and aerated with 95% O2, 5% CO2.



- Allow arteries to equilibrate and then pre-constrict with phenylephrine.
- Generate cumulative concentration-response curves to acetylcholine to assess endotheliumdependent dilation.
- To investigate the role of specific pathways, incubate vessels with inhibitors such as L-NAME (for nitric oxide synthase) or indomethacin (for cyclooxygenase) before assessing the response to acetylcholine.

## Protocol 2: Western Blotting for Protein Expression Analysis

Objective: To determine the effect of SRT1720 on the expression of key proteins in cardiovascular signaling pathways.

#### Sample Preparation:

- Homogenize aortic tissue or cardiac tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.

#### Gel Electrophoresis and Transfer:

- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.

#### Immunoblotting:

 Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with primary antibodies (e.g., anti-SIRT1, anti-COX-2, anti-p65, anti-acetyl-p65, anti-eNOS) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

# Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of SRT1720 on the mRNA levels of inflammatory and other target genes.

#### RNA Extraction and cDNA Synthesis:

- Isolate total RNA from tissues or cells using a commercial RNA extraction kit (e.g., RNeasy kit).[15]
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

#### qPCR Reaction:

 Prepare a reaction mixture containing cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the gene of interest (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., β-actin).[15]



- Perform the qPCR reaction in a real-time PCR machine using a standard cycling protocol (e.g., 50°C for 2 min, 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 sec and 60°C for 1 min).[15]
- Calculate the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing to the housekeeping gene.

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Mechanism of action of SRT1720 in cardiovascular disease models.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with SRT1720.





Click to download full resolution via product page

Caption: Key steps in the Western Blotting protocol.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cardioprotective role of SIRT1 activation on mitochondrial function in insulin-resistant H9c2 cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SRT1720 induces mitochondrial biogenesis and rescues mitochondrial function after oxidant injury in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Sirt1 activator SRT1720 attenuates angiotensin II-induced atherosclerosis in apoE<sup>-</sup>/
   mice through inhibiting vascular inflammatory response PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 15. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis -PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols: SRT 1720 in Cardiovascular Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8084337#srt-1720-in-cardiovascular-disease-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com